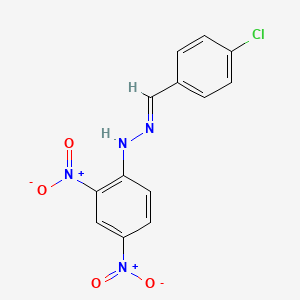![molecular formula C15H18N2O4 B5700503 4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)
4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid, also known as IBCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. IBCA is a derivative of 2-cyanoacrylic acid and belongs to the family of α,β-unsaturated carboxylic acids. In
Mechanism of Action
The mechanism of action of 4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. This compound has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation and oxidative stress, and improve the outcomes of certain diseases, such as colitis and sepsis.
Advantages and Limitations for Lab Experiments
4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid has several advantages for lab experiments, such as its synthetic accessibility, structural diversity, and potential applications in various fields. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and its biological properties and toxicity are not fully understood. Moreover, the synthesis of this compound can be challenging, and the yield of the reaction can be low under certain conditions.
Future Directions
There are several future directions for the research and development of 4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid. One direction is to explore the potential applications of this compound in drug discovery and development. For example, this compound can be used as a scaffold for the synthesis of new compounds with improved bioactivity and selectivity. Another direction is to investigate the mechanisms of action of this compound in more detail, particularly its interactions with enzymes and receptors in the body. This can lead to the development of new therapeutic targets and strategies. Finally, the synthesis of this compound can be optimized to improve the yield and scalability of the reaction, which can facilitate its commercialization and industrial applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 3-aminobenzoyl isobutyric acid with cyanoacetic acid in the presence of a base catalyst. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has various biochemical and physiological effects in vitro and in vivo, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of this compound, such as exploring its potential applications in drug discovery and development, investigating its mechanisms of action in more detail, and optimizing its synthesis for commercial and industrial applications.
Synthesis Methods
The synthesis of 4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid involves the reaction of 3-aminobenzoyl isobutyric acid with cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In catalysis, this compound has been employed as a ligand for the synthesis of metal complexes with potential applications in organic transformations.
Properties
IUPAC Name |
(E)-4-[3-(2-methylpropylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)9-16-15(21)11-4-3-5-12(8-11)17-13(18)6-7-14(19)20/h3-8,10H,9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIPJVRSWXFQQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)



![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)


